1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one
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Overview
Description
1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one typically involves the reaction of 4-bromo-2,3-dihydroindole with a pyridine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom in the indole ring can influence the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,3-dihydroindol-1-yl)ethanone: Another indole derivative with similar structural features.
2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine: A related compound with different functional groups.
Uniqueness
1-(4-Bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one is unique due to its specific combination of the indole and pyridine rings, which can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(4-bromo-2,3-dihydroindol-1-yl)-3-pyridin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-14-2-1-3-15-13(14)8-11-19(15)16(20)5-4-12-6-9-18-10-7-12/h1-3,6-7,9-10H,4-5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLBSYEYCQBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)C(=O)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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